Cas no 79606-18-1 (Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-)

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- structure
79606-18-1 structure
商品名:Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
CAS番号:79606-18-1
MF:C20H26
メガワット:266.420445919037
MDL:MFCD32661406
CID:530383
PubChem ID:15437578

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- 化学的及び物理的性質

名前と識別子

    • Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
    • 1-phenyloctan-3-ylbenzene
    • Octane-1,3-diyldibenzene
    • AS-77646
    • D93241
    • 79606-18-1
    • 1,1'-(Octane-1,3-diyl)dibenzene
    • 1,3-diphenyl octane
    • DTXSID70572769
    • (1-PHENYLOCTAN-3-YL)BENZENE
    • MDL: MFCD32661406
    • インチ: InChI=1S/C20H26/c1-2-3-6-13-20(19-14-9-5-10-15-19)17-16-18-11-7-4-8-12-18/h4-5,7-12,14-15,20H,2-3,6,13,16-17H2,1H3
    • InChIKey: VYDMDTJAGDKCFU-UHFFFAOYSA-N
    • ほほえんだ: CCCCCC(CCC1=CC=CC=C1)C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 266.203450829g/mol
  • どういたいしつりょう: 266.203450829g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 20
  • 回転可能化学結合数: 8
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.2
  • トポロジー分子極性表面積: 0Ų

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D758349-1g
Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
79606-18-1 97%
1g
$815 2024-06-07
eNovation Chemicals LLC
D758349-100mg
Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
79606-18-1 97%
100mg
$185 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O907418-250mg
Octane-1,3-diyldibenzene
79606-18-1 97%
250mg
4,311.00 2021-05-17
Aaron
AR005JYK-100mg
Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
79606-18-1 97%
100mg
$170.00 2025-02-10
1PlusChem
1P005JQ8-1g
Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
79606-18-1 97%
1g
$817.00 2024-04-21
A2B Chem LLC
AC58048-100mg
Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
79606-18-1 97%
100mg
$199.00 2024-04-19
eNovation Chemicals LLC
D758349-1g
Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
79606-18-1 97%
1g
$815 2025-02-21
eNovation Chemicals LLC
D758349-250mg
Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
79606-18-1 97%
250mg
$340 2024-06-07
1PlusChem
1P005JQ8-100mg
Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
79606-18-1 97%
100mg
$196.00 2024-04-21
eNovation Chemicals LLC
D758349-100mg
Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-
79606-18-1 97%
100mg
$185 2025-02-21

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- 関連文献

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-に関する追加情報

Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis- (CAS No. 79606-18-1): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

The compound Benzene, 1,1'-(1-pentyl-1,3-propanediyl)bis-, identified by the chemical abstracts service number (CAS No.) 79606-18-1, is a specialized organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This bisphenol derivative features a unique structural framework composed of two benzene rings linked by a 1-pentyl-1,3-propanediyl bridge, which imparts distinct physicochemical properties and functional versatility. The molecular structure not only influences its solubility and stability but also plays a crucial role in its potential applications across various scientific domains.

One of the most compelling aspects of Benzene, 1,1'-(1-pentyl-1,3-propanidiyl)bis- is its ability to serve as a precursor in the synthesis of advanced materials and bioactive molecules. The presence of the pentyl side chain and the propanediyl bridge creates a scaffold that can be modified to exhibit specific interactions with biological targets. Recent studies have highlighted its utility in designing novel polymers with enhanced thermal stability and mechanical strength, making it a promising candidate for applications in nanotechnology and smart materials. The flexibility of the alkyl chain allows for fine-tuning of hydrophobicity, which is essential for optimizing material performance in diverse environments.

In the realm of pharmaceutical chemistry, the compound has been explored for its potential role as an intermediate in the development of therapeutic agents. The benzene core is a well-known pharmacophore in many drugs due to its ability to interact with biological receptors through π-stacking and hydrophobic effects. The introduction of the pentyl-1,3-propanediyl moiety into the structure enhances its solubility in both aqueous and organic solvents, facilitating its use in drug formulation. Preliminary investigations have suggested that derivatives of this compound may exhibit properties relevant to anti-inflammatory and antioxidant activities, although further research is necessary to fully elucidate their pharmacological profile.

The synthesis of Benzene, 1,1'-(1-pentyl-1,3-propanidiyl)bis- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the condensation of benzaldehyde derivatives with pentyl-substituted propanediols under acidic or basic catalysis. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing waste and energy consumption. The growing emphasis on green chemistry has spurred interest in optimizing synthetic pathways for this compound to align with environmental regulations and industrial standards.

From an industrial perspective, the demand for specialized organic compounds like Benzene, 1,1'-(1-pentyl-1,3-propanidiyl)bis- is driven by its versatility in material science applications. Researchers are exploring its potential as a monomer for high-performance polymers that require exceptional durability under extreme conditions. For instance, coatings derived from this compound have shown promise in protecting metal surfaces from corrosion while maintaining flexibility. Additionally, its incorporation into liquid crystal displays (LCDs) has been investigated due to its ability to modulate light transmission properties through molecular alignment.

The compound's behavior in biological systems has also been a focus of recent studies. While it is not classified as a hormone or endocrine disruptor under current regulatory frameworks, its structural similarity to bisphenols raises questions about potential interactions with biological pathways. Investigating its metabolic stability and excretion profiles is crucial for assessing any long-term effects on living organisms. Computational modeling has emerged as a powerful tool in predicting how molecules like Benzene, 1,1'-(1-pentyl-1,3-propanidiyl)bis- might interact with proteins and other biomolecules, providing insights before experimental validation becomes necessary.

Future directions in research on Benzene, 1,1'-(1-pentyl-1,3-propanidiyl)bis- include expanding its applications into fields such as biomedicine and renewable energy. For example, researchers are experimenting with incorporating this compound into hydrogels designed for drug delivery systems or as scaffolds for tissue engineering applications. Its ability to form stable yet dynamic networks makes it an attractive candidate for creating biomimetic environments that mimic natural tissues. Furthermore,the development of next-generation solar cells could benefit from materials derived from this compound due to their tunable electronic properties.

The regulatory landscape surrounding Benzene, 11,11'(lpentvl-l,3-pr()anedivl)bls - remains an important consideration for researchers and manufacturers alike。 While it does not fall under hazardous material classifications, proper handling procedures must be followed to ensure safety during synthesis、 purification,and application。 Documentation of chemical safety data sheets (csds) provides essential information on storage、 transportation,and disposal practices。 Compliance with international standards such as those set by the international union of pure and applied chemistry (iupac) ensures consistency across scientific communities.

In conclusion,the compound Benzene, 11,11'(lpentvl-l,3-pr()anedivl)bls - (cas no。79606-l8-l) represents a fascinating intersection of organic chemistry、 materials science,and pharmaceutical innovation。 Its unique structural features offer opportunities for developing advanced materials with tailored properties while serving as a valuable building block in drug discovery efforts。 As research continues to uncover new possibilities for this molecule,its significance within both academic research and industrial applications is expected to grow significantly over time。

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